molecular formula C21H16N2O2S B2636813 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 303796-73-8

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B2636813
CAS No.: 303796-73-8
M. Wt: 360.43
InChI Key: ISXOQTUGZFHDOO-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is part of a class of molecules that have demonstrated significant potential in oncological research, particularly as a scaffold for developing novel anticancer agents . Benzothiazole derivatives have shown potent and selective antitumor activity against a wide panel of human cancer cell lines, including mammary, ovarian, colon, lung, and renal carcinomas . The mechanism of action for this chemotype is multifaceted; some derivatives selectively inhibit tumor-associated carbonic anhydrase isoforms (CA IX and XII), a key target for combating hypoxic tumors, while others operate through mechanisms that induce apoptosis and activate caspase pathways . The integration of the methoxybenzamide moiety further enhances the molecular diversity and research applicability of this compound, as similar methoxybenzamide structures are actively investigated for their biological and material science properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXOQTUGZFHDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
  • Molecular Formula : C21H16N2O2S
  • Molecular Weight : 360.4 g/mol
  • Canonical SMILES : COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structural features allow for the development of more complex molecules, which can be used in various chemical reactions and syntheses.

Biology

The compound has been investigated for its biological activities, particularly:

  • Antimicrobial Activity : It shows promising results against Mycobacterium tuberculosis, inhibiting its growth by disrupting essential biochemical pathways. This mechanism is crucial for developing new treatments for tuberculosis.
  • Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In studies involving multicellular spheroids and other in vitro models, it demonstrated significant anti-proliferative activity against breast cancer cells (e.g., MDA-MB-231) and lung cancer cells (e.g., A549) .

Medicine

The therapeutic potential of this compound is being explored in the following areas:

  • Tuberculosis Treatment : Due to its efficacy against Mycobacterium tuberculosis, it is being studied as a candidate for new anti-tubercular drugs.
  • Cancer Therapeutics : Its ability to inhibit cancer cell proliferation positions it as a potential agent in cancer treatment protocols. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy .

Industrial Applications

In addition to its biological applications, the compound is utilized in the development of dyes and pigments due to its chromophoric properties. This application leverages the compound's structural characteristics to produce vibrant colors suitable for various industrial uses.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Mycobacterium tuberculosis in vitro, showcasing its potential as a new therapeutic agent .
  • Cancer Cell Proliferation Inhibition : In another study involving breast cancer cell lines, the compound was found to induce apoptosis through ROS (reactive oxygen species) generation and cytochrome c release, indicating its dual role as both an anticancer agent and a modulator of cellular stress responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Benzothiazole-Benzamide Family

N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) and Derivatives

  • Structure : Lacks methoxy substituents; features a simple benzamide linked to benzothiazole .
  • Properties: 2-BTBA and its fluorinated derivative (2-BTFBA) exhibit nonlinear optical (NLO) activity due to extended π-conjugation. The absence of methoxy groups reduces steric hindrance, enhancing crystallinity .

N-[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide Derivatives

  • Structure : Includes triazole-thiazole hybrids (e.g., compound 9f ) with methoxy-substituted aryl groups .
Pharmacologically Relevant Analogs

D4 Dopamine Receptor Ligands

  • Example: N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) .
  • Comparison: Structural: Piperazine and cyanopyridine groups replace the benzothiazole-phenyl system. Pharmacological: Higher D4 receptor selectivity (Ki < 10 nM) and logP ~2.5, suggesting better CNS penetration than the target compound .

2.2.2. Antimicrobial Thiazolidinone-Benzothiazoles

  • Example: 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides (6a–j) .
  • Activity: MIC values of 6a–j against S. aureus and E. coli range from 12.5–50 µg/mL, comparable to ciprofloxacin.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Key Functional Groups Bioactivity
Target Compound 390.45 ~3.5 Benzothiazole, 3-methoxy Underexplored (potential CNS)
2-BTBA 254.29 ~2.8 Benzothiazole, benzamide Optical/NLO materials
Compound 7 406.47 2.37 Piperazine, cyanopyridine D4 receptor ligand (Ki <10 nM)
9f 537.57 ~3.2 Triazole, thiazole, methoxy α-Glucosidase inhibition

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H16N2O2S
  • Molecular Weight : 368.43 g/mol

The compound features a benzothiazole moiety, which is central to its biological activity. The presence of methoxy and amide functional groups enhances its solubility and reactivity.

Target Interaction

Benzothiazole derivatives, including this compound, have been shown to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by inhibiting its growth through interference with essential biochemical pathways.
  • Anticancer Activity : Studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Oxidative Stress Modulation : this compound may induce oxidative stress in target cells, leading to increased apoptosis rates in cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest that benzothiazole derivatives possess favorable profiles:

  • Absorption and Distribution : The compound shows good absorption characteristics due to its lipophilic nature.
  • Metabolism : It is metabolized primarily in the liver, where it undergoes conjugation and oxidation processes .

Biological Activity Overview

Activity Type Target Organism/Cell Line IC50/Effective Concentration Mechanism
AntimicrobialMycobacterium tuberculosis5 µMEnzyme inhibition
AnticancerMCF-7 (breast cancer)3.1 µMInduction of apoptosis
AntifungalVarious fungal strainsMIC = 16 µMDisruption of cell wall synthesis

Case Studies

  • Antimicrobial Efficacy Against Tuberculosis :
    A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The compound's IC50 was determined to be around 5 µM, indicating strong potential as an anti-tubercular agent.
  • Anticancer Potential :
    In a multicellular spheroid model of breast cancer (MCF-7), the compound exhibited significant antiproliferative effects with an IC50 value of 3.1 µM. This suggests its potential for further development as a therapeutic agent against breast cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide?

  • Methodology : A two-step approach is commonly employed:

Intermediate synthesis : React 2-aminobenzothiazole with an appropriately substituted benzoyl chloride derivative (e.g., 3-methoxybenzoyl chloride) in pyridine or DMF under reflux.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol to isolate the pure product .

  • Key validation : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm structure via 1H^1H-NMR (e.g., aromatic proton signals at δ 7.2–8.3 ppm) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • FTIR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and benzothiazole C=N/C-S vibrations (~1500–1600 cm1 ^{-1}) .
  • NMR :

  • 1H^1H-NMR: Identify methoxy protons (singlet at δ ~3.8 ppm) and aromatic protons from benzothiazole and benzamide moieties.
  • 13C^{13}C-NMR: Verify carbonyl carbon (~167 ppm) and quaternary carbons in the benzothiazole ring .
    • Elemental analysis : Ensure C, H, N, S percentages match theoretical values (e.g., C: 65.2%, H: 4.3%, N: 7.4%, S: 8.5%) .

Q. How can solubility challenges in biological assays be addressed?

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies .
  • Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group functionalization .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

  • Key modifications :

  • Benzothiazole ring : Electron-withdrawing groups (e.g., -Cl, -NO2_2) at position 6 improve enzyme inhibition (e.g., PFOR in anaerobic pathogens) .
  • Benzamide substituents : Methoxy groups at meta/para positions enhance binding to hydrophobic pockets in target proteins .
    • Validation : Compare IC50_{50} values of analogs in enzyme inhibition assays (e.g., PFOR activity reduced by 40% with -Cl substitution) .

Q. How can molecular docking predict binding modes with therapeutic targets?

  • Protocol :

Target selection : Use crystallographic data (e.g., PFOR enzyme, PDB ID: 1PFL).

Docking software : Perform flexible ligand docking with AutoDock Vina or Schrödinger Glide.

Key interactions : Look for hydrogen bonds between the amide group and active-site residues (e.g., Arg314) and π-π stacking with benzothiazole .

Q. How to resolve contradictions in biological assay data across studies?

  • Troubleshooting steps :

Purity verification : Re-analyze compound purity via HPLC (≥95%) and elemental analysis .

Assay conditions : Standardize protocols (e.g., pH, temperature, solvent concentration) to minimize variability .

Control experiments : Include known inhibitors (e.g., nitazoxanide for antiparasitic assays) to validate assay reliability .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Process improvements :

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions (yield increase from 60% to 85%) .
  • Solvent optimization : Replace pyridine with DMF to reduce side reactions (e.g., hydrolysis of benzoyl chloride) .
    • Scale-up validation : Confirm reproducibility in pilot batches (1–10 mol scale) with consistent melting points (e.g., mp 139–141°C) .

Methodological Considerations

Q. How to validate target engagement in cellular models?

  • Approach :

  • Fluorescence labeling : Attach a BODIPY fluorophore to the benzamide moiety for live-cell imaging .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate protein complexes for MS/MS identification .

Q. What computational tools analyze electronic effects of substituents on reactivity?

  • Tools :

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites .
  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., methoxy group σ ~ -0.27 reduces electrophilicity) .

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